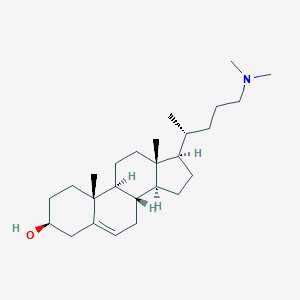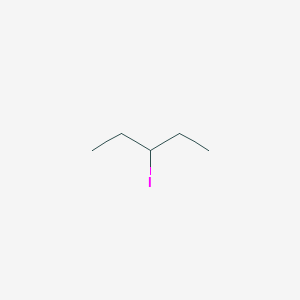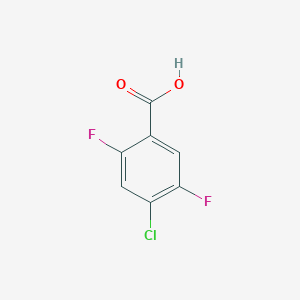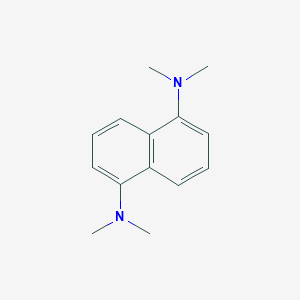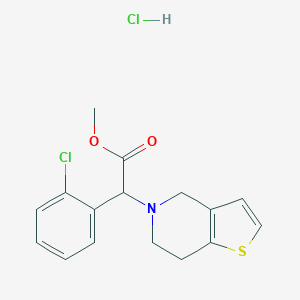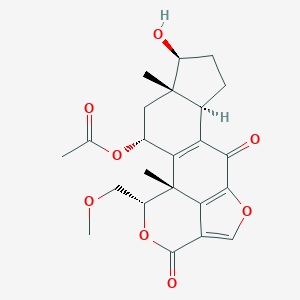
17-Hydroxywortmannin
Übersicht
Beschreibung
17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .
Synthesis Analysis
The synthesis of 17-Hydroxywortmannin involves several steps. For instance, 17-Hydroxywortmannin (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .Molecular Structure Analysis
The 17-Hydroxywortmannin molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .Chemical Reactions Analysis
17-Hydroxywortmannin is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .Physical And Chemical Properties Analysis
17-Hydroxywortmannin has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
1. Cancer Research: Restoring TRAIL’s Response
- Application : 17-Hydroxy Wortmannin (17-HW) is used to restore TRAIL’s response in TRAIL-resistant colon cancer cells .
- Method : The deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death was corrected by 17-HW, an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity .
- Results : The study found that BECN1 significantly increased in the TRAIL-resistant cells, resulting in increased autophagosome formation and enhanced autophagy flux . Inhibition of BECN1 restored the caspase-8 level and TRAIL’s apoptotic response in the resistant colon cancer cells .
2. Cancer Research: Inhibiting PI3K Signaling
- Application : PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase (PI3K) signaling and suppresses growth of solid tumors .
- Method : Upon in vivo cleavage of its poly(ethyleneglycol) (PEG), PWT-458 releases its active moiety 17-hydroxywortmannin (17-HWT), the most potent inhibitor in its class .
- Results : A single intravenous injection of PWT-458 rapidly inhibited PI3K signaling, as measured by a complete loss of AKT (Ser-473) phosphorylation in xenograft tumors grown in nude mice .
3. Signal Transduction in Response to Thrombin
- Application : 17-Hydroxywortmannin is used in signal transduction in response to thrombin in human platelets .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
4. Inhibiting PI3K Signaling
- Application : PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase (PI3K) signaling and suppresses growth of solid tumors .
- Method : Upon in vivo cleavage of its poly(ethyleneglycol) (PEG), PWT-458 releases its active moiety 17-hydroxywortmannin (17-HWT), the most potent inhibitor in its class .
- Results : A single intravenous injection of PWT-458 rapidly inhibited PI3K signaling, as measured by a complete loss of AKT (Ser-473) phosphorylation in xenograft tumors grown in nude mice .
5. Synthesis and Structure-Activity Relationships
- Application : The synthesis and structure-activity relationships of ring-opened 17-hydroxywortmannins are studied .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
6. Enhancing Anticancer Efficacy
- Application : PWT-458, a novel pegylated-17-hydroxywortmannin, is used in combination with other treatments to enhance anticancer efficacy .
- Method : PWT-458 is used in combination with suboptimal doses of paclitaxel against A549 and U87MG tumors, and with an mTOR inhibitor, Pegylated-Rapamycin (Peg-Rapa), resulting in enhanced antitumor efficacy in U87MG . Finally, PWT-458 in combination with interferon-α (Intron-A) caused a dramatic regression of RCC A498, which was not achieved by either agent alone .
- Results : These studies identify PWT-458 as an effective anticancer agent and provide strong proof-of-principle for targeting the PI3K pathway as a novel anticancer therapy .
7. Improved Properties and Anticancer Efficacy
- Application : Pegylation of wortmannin and 17-hydroxywortmannin gives rise to conjugates with improved properties, including a higher therapeutic index .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-OGCOKEDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxywortmannin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



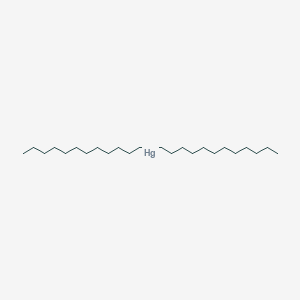
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
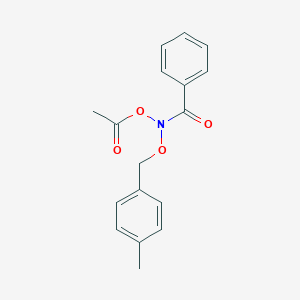
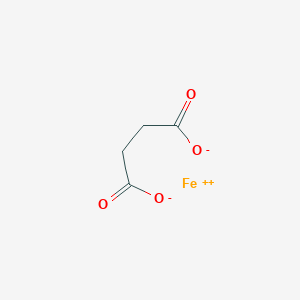
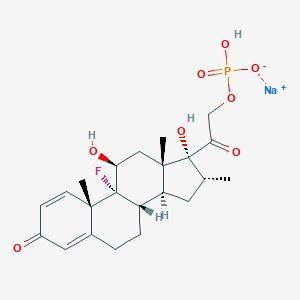
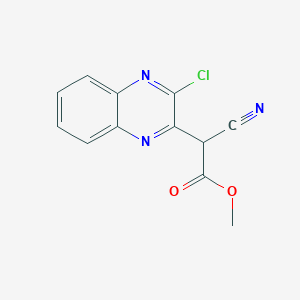
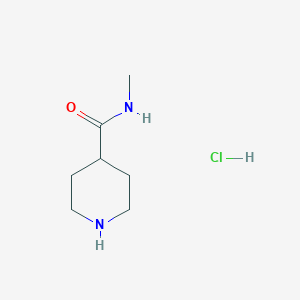
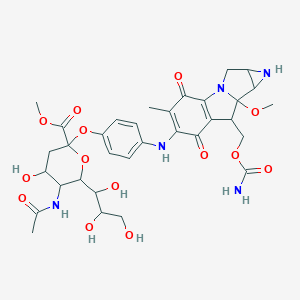
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
